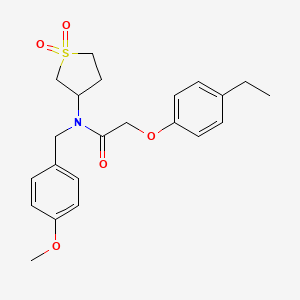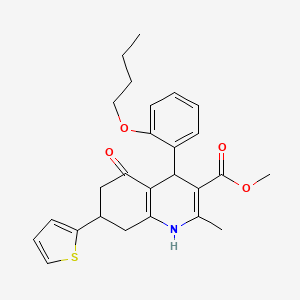![molecular formula C16H23ClN2O5S B4078081 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4078081.png)
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid
Übersicht
Beschreibung
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine typically involves multiple steps:
Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.
Ethoxylation: The intermediate is then reacted with ethylene oxide or a similar ethoxylating agent to introduce the ethoxyethyl chain.
Piperazine coupling: The ethoxylated intermediate is then coupled with piperazine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorophenyl group or reduce other functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethoxyethyl chain can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Various nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, reduced functional groups
Substitution: Piperazine derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group and the piperazine ring can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine core.
Hydroxyzine: Another antihistamine with a piperazine ring.
Flunarizine: A calcium channel blocker with a piperazine structure.
Uniqueness
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine is unique due to the presence of the 4-chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS.C2H2O4/c15-13-1-3-14(4-2-13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZVSYMALCNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-3-ethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4078006.png)
![1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4078011.png)
![N-(4-methyl-3-nitrophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078014.png)
![7-acetyl-10-bromo-3-(methylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4078018.png)
![N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4078021.png)

![3,3'-[(5-nitro-2-furyl)methylene]bis(1-methyl-1H-indole)](/img/structure/B4078057.png)
![N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4078059.png)
![1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4078060.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4078071.png)
![5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B4078076.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4078090.png)


